molecular formula C25H22ClFN6O2S B2426967 Ilorasertib hydrochloride

Ilorasertib hydrochloride

Cat. No.: B2426967
M. Wt: 525.0 g/mol
InChI Key: SUKMSIXFLFTNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-348 (hydrochloride) involves multiple steps, starting from the appropriate precursor moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ABT-348 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output. The final product is subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

ABT-348 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of ABT-348 (hydrochloride) with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

ABT-348 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

ABT-348 (hydrochloride) exerts its effects by inhibiting multiple kinases, particularly Aurora kinases A, B, and C. These kinases play crucial roles in cell division and proliferation. By inhibiting these kinases, ABT-348 (hydrochloride) disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits other kinases involved in angiogenesis and tumor growth, further enhancing its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABT-348 (hydrochloride) is unique due to its broad kinase inhibition profile, targeting multiple kinases with high potency. This broad-spectrum activity makes it a valuable compound for studying various signaling pathways and developing new therapeutic strategies .

Properties

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKMSIXFLFTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid (27 mg) was suspended in 2-propanol (750 μL) at 40° C. with magnetic stirring. Hydrochloric acid (60 μL, 1 N) was diluted with 2-propanol (250 μL). Hydrochloric acid solution was then slowly added to the A-968660 free base suspension at 40° C. with magnetic stirring. Crystallization was observed shortly after the complete addition of the HCl solution. Solid was collected by centrifuge filtration.
[Compound]
Name
solid
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
A-968660 free base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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